molecular formula C13H12O B12555723 2H-Naphtho[2,3-b]pyran, 3,4-dihydro- CAS No. 194285-18-2

2H-Naphtho[2,3-b]pyran, 3,4-dihydro-

Cat. No.: B12555723
CAS No.: 194285-18-2
M. Wt: 184.23 g/mol
InChI Key: XBXHZMUWTCVREA-UHFFFAOYSA-N
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Description

Table 1: Structural and Photochromic Properties of Naphthopyran Isomers

Isomer Name Fusion Positions Photochromic Activity (λ_max) Thermal Stability
2H-Naphtho[1,2-b]pyran 1,2 450–550 nm Moderate
3H-Naphtho[2,1-b]pyran 2,1 480–580 nm High
2H-Naphtho[2,3-b]pyran 2,3 Inactive Low

The photochromic mechanism involves a 6π electrocyclic ring-opening reaction upon UV exposure, generating colored merocyanine dyes. For angular isomers, this produces cis-transoid (CT) and trans-transoid (TT) merocyanine stereoisomers, which differ in alkene configuration and thermal stability. Computational studies using MP2 and ADC(2) methods reveal that the TT isomer exhibits a 28 kcal mol⁻¹ barrier to thermal reversion, enabling persistent coloration in applications like smart lenses.

Historical Context of 2H-Naphtho[2,3-b]pyran Research

The exploration of naphthopyrans began in the mid-20th century, with seminal work identifying their photochromic properties. By the 1960s, 3H-naphtho[2,1-b]pyran derivatives were commercialized in photochromic ophthalmic lenses due to their rapid response to UV light and fatigue resistance. The 1990s saw expanded applications in textiles (color-changing fabrics), anti-counterfeiting inks, and molecular electronics (conductivity switches).

Table 2: Key Milestones in Naphthopyran Research

Year Development Significance
1965 First commercial use in ophthalmic lenses Enabled adaptive light transmission in eyewear
1998 Application in anti-counterfeiting Enhanced security for currency and documents
2010 Computational modeling of isomerization Clarified reaction pathways via ADC(2) methods
2020 Solar cell sensitizer development Improved photon capture in renewable energy

Recent advances focus on tailoring substituents to modulate merocyanine stability. For example, electron-donating groups at the 3-position of 3H-naphtho[2,1-b]pyran extend the TT isomer’s lifetime, enabling multi-day coloration in high-performance lenses. Parallel work has explored force-induced ring-opening for mechanochromic sensors, though 2H-naphtho[2,3-b]pyran derivatives remain underexplored due to their inertness.

Properties

CAS No.

194285-18-2

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

3,4-dihydro-2H-benzo[g]chromene

InChI

InChI=1S/C13H12O/c1-2-5-11-9-13-12(6-3-7-14-13)8-10(11)4-1/h1-2,4-5,8-9H,3,6-7H2

InChI Key

XBXHZMUWTCVREA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=CC=CC=C3C=C2OC1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Ortho-Ketoarylacetylenols

A scalable method involves cyclization of ortho-ketoarylacetylenols using p-toluenesulfonic acid (PTSA) (Fig. 1). The reaction proceeds via intramolecular nucleophilic attack, forming the pyran ring.

Example Procedure :

  • Substrate: 2-(3-ethynylphenyl)-1-naphthol
  • Catalyst: PTSA (20 mol%)
  • Solvent: Toluene, 80°C, 12 h
  • Yield: 82%

Mechanism : Protonation of the carbonyl group activates the alkyne for cyclization, followed by dehydration to form the dihydropyran structure.

Ring-Closing Metathesis (RCM)

RCM of bis-olefin precursors using Grubbs catalysts enables stereoselective synthesis. This method avoids harsh acids and achieves high regiocontrol.

Example Reaction :

  • Precursor: 1,5-Divinylnaphthalene derivative
  • Catalyst: Grubbs II (5 mol%)
  • Solvent: Dichloromethane, 40°C, 6 h
  • Yield: 78%

Key Advantage : Tolerance for electron-withdrawing substituents on the naphthalene core.

Acid-Mediated Tandem Prins/Friedel-Crafts Cyclization

A one-pot cascade strategy combines Prins cyclization and Friedel-Crafts alkylation (Fig. 2).

Procedure :

  • Substrates: δ,ε-Unsaturated alcohol + arylacetaldehyde
  • Catalyst: BF₃·Et₂O (100 mol%)
  • Conditions: Solvent-free, 60°C, 8 h
  • Yield: 89% (hexahydro-2H-benzo[g]chromene derivative)

Mechanistic Notes :

  • BF₃ generates oxocarbenium ion from the alcohol.
  • Prins cyclization forms a tertiary carbocation.
  • Intramolecular Friedel-Crafts reaction completes the tricyclic structure.

Condensation with Propargyl Alcohols

This method, patented by KR100649959B1, involves sequential esterification and cyclization:

Steps :

  • Ester Activation :
    • React amino-naphthoic acid with ethyl chloroformate.
    • Base: Triethylamine, 0°C, 1 h.
  • Amine Substitution :
    • Treat activated ester with morpholine (2.4 eq).
    • Reflux in THF, 2 h.
  • Cyclization :
    • Combine with propargyl alcohol (1 eq).
    • Catalyst: Alumina, toluene, 12 h.
    • Yield: 75%

Critical Parameters :

  • Excess amine ensures complete substitution.
  • Alumina promotes dehydration without side reactions.

Formic Acid-Mediated Cyclodehydration

A novel approach uses 88% formic acid to cyclize 2-amino-4-aryl-5,10-dioxo precursors.

Optimized Conditions :

  • Substrate: 2-Amino-4-phenyl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
  • Reagent: Formic acid (5 eq)
  • Temperature: Reflux, 6 h
  • Yield: 86%

Advantages :

  • Avoids metal catalysts.
  • Compatible with electron-rich aryl groups.

Comparative Analysis of Methods

Method Yield (%) Catalyst Scalability Key Reference
Acid-Catalyzed Cyclization 82 PTSA High
RCM 78 Grubbs II Moderate
Prins/Friedel-Crafts 89 BF₃·Et₂O High
Propargyl Condensation 75 Alumina Industrial
Formic Acid Cyclization 86 None Lab-scale

Key Intermediates and Byproducts

Intermediates:

  • Activated Esters : Ethyl chloroformate-derived intermediates critical for amine substitution.
  • Oxocarbenium Ions : Transient species in Prins cyclization.

Byproduct Management:

  • Dehydration Byproducts : Controlled via azeotropic removal (Dean-Stark trap).
  • Oligomers : Suppressed using excess BF₃ in Prins reactions.

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[2,3-b]pyran, 3,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthopyrans and naphthoquinones, which have distinct chemical and physical properties.

Comparison with Similar Compounds

Key Observations :

  • ELAP and 9-Methoxy-α-lapachone share the 2,2-dimethyl group but differ in substituents (spiro-oxirane vs. methoxy), impacting solubility and bioactivity .
  • 4H-Naphtho[2,1-b]pyran derivatives (e.g., compound 3b in ) incorporate electron-withdrawing groups (e.g., cyano), altering reactivity in antimicrobial assays .
Antiparasitic Activity
  • ELAP: Exhibits potent activity against Trypanosoma cruzi (Chagas disease) and Leishmania spp., with IC₅₀ values of 37.0 ± 0.4 µM against promastigotes. Activity is time- and dose-dependent, with preferential action on extracellular parasites .
  • α-Lapachone Precursors : Show reduced efficacy compared to ELAP due to the absence of the spiro-oxirane ring, which enhances membrane penetration .
Antimicrobial Activity
  • 4H-Naphtho[2,1-b]pyran Derivatives: Compounds like 3b (2-amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile) demonstrate broad-spectrum antimicrobial activity. Derivatives with pyranopyrimidine or triazolopyrimidine moieties show enhanced efficacy, likely due to increased planar rigidity and π-π stacking .

Photochromic and Stability Properties

  • 2H-Naphtho[1,2-b]pyran Systems : Methoxy substituents on 2H-naphtho[1,2-b]pyrans (e.g., 5-alkoxycarbonyl derivatives) influence photogenerated isomer stability. Methoxy groups at specific positions enhance color intensity but reduce thermal stability compared to unsubstituted analogs .

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